molecular formula C21H25Cl2NO5S B14994325 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B14994325
M. Wt: 474.4 g/mol
InChI Key: YSZVSAWUFYMGEV-UHFFFAOYSA-N
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Description

4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzamide core substituted with butoxy, dichloro, dioxidotetrahydrothiophen, and methylfuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process may include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an appropriate amine.

    Substitution Reactions: Introduction of butoxy and dichloro groups through electrophilic aromatic substitution.

    Formation of the Dioxidotetrahydrothiophen Group: This may involve the oxidation of a tetrahydrothiophene derivative.

    Attachment of the Methylfuran Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophen group.

    Reduction: Reduction reactions could potentially occur at the carbonyl group of the benzamide core.

    Substitution: The aromatic rings in the compound may undergo further substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide may have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-3,5-dichlorobenzamide: Lacks the dioxidotetrahydrothiophen and methylfuran groups.

    3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the butoxy and methylfuran groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide: Lacks the butoxy and dichloro groups.

Uniqueness

The unique combination of functional groups in 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.

Properties

Molecular Formula

C21H25Cl2NO5S

Molecular Weight

474.4 g/mol

IUPAC Name

4-butoxy-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C21H25Cl2NO5S/c1-3-4-8-28-20-18(22)10-15(11-19(20)23)21(25)24(12-17-6-5-14(2)29-17)16-7-9-30(26,27)13-16/h5-6,10-11,16H,3-4,7-9,12-13H2,1-2H3

InChI Key

YSZVSAWUFYMGEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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